3-Amino-4-methylbenzamide
Overview
Description
3-Amino-4-methylbenzamide is a derivative of 3-aminobenzamide, which is a known inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage, and its inhibition by 3-aminobenzamide has been shown to alter the toxic and transforming effects of certain chemicals on cells . The compound has been studied for its effects on DNA repair mechanisms and its potential to influence the frequency of sister chromatid exchanges (SCEs) in cells exposed to alkylating agents . The research on 3-aminobenzamide provides insights into the chemical's interactions with DNA and its potential applications in understanding DNA repair processes.
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, has been reported using acylation and catalytic hydrogenation with high yields . Although the synthesis of 3-Amino-4-methylbenzamide itself is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis. The synthesis process typically involves multiple steps, including the selection of appropriate reagents and catalysts, as well as optimization of reaction conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of 3-aminobenzamide derivatives has been analyzed through crystallography, revealing various hydrogen-bond interactions that contribute to their structural flexibility . This flexibility may be beneficial for co-crystallization reactions and could influence the compound's interactions with other molecules. The molecular structure analysis is crucial for understanding the compound's potential binding mechanisms and its role in biological systems.
Chemical Reactions Analysis
3-Aminobenzamide has been shown to interact with DNA-damaging agents, such as alkylating agents, to enhance their effects on cells . It acts synergistically with these agents to increase the frequency of SCEs, suggesting that it may interfere with DNA repair mechanisms. The compound's ability to potentiate the effects of DNA-damaging agents is mediated by the intracellular loss of NAD+, which is a substrate for ADP-ribosylation . These chemical reactions are important for understanding the biological activities of 3-aminobenzamide and its potential therapeutic or toxicological implications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobenzamide and its derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. These properties can influence the compound's behavior in biological systems and its suitability for use in experimental studies. For example, the inhibitor's effects on DNA repair are dependent on its ability to penetrate cell membranes and interact with its target enzyme . Understanding these properties is crucial for the development of 3-aminobenzamide as a research tool or therapeutic agent.
Scientific Research Applications
DNA Repair Involvement : 3-Aminobenzamide is commonly used to demonstrate a regulatory role for poly(ADP-ribose) during the late stage of DNA repair. It has been shown to reduce DNA break frequencies in cells damaged by methyl methane sulfonate at certain concentrations. However, at higher concentrations, it may increase break frequencies, potentially due to toxic side effects (Cleaver, Milam, & Morgan, 1985).
Toxicity and Transformation Alteration : In studies on BALB/3T3 cells, 3-aminobenzamide enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, and greatly enhanced ethyl methanesulfonate-induced transformation. These findings suggest an important role for poly ADP-ribosyl synthetase in DNA damage repair and chemical induction of transformation (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).
Effects on DNA Precursor Metabolism : The specificity of 3-aminobenzamide's inhibition on poly(ADP-ribose) synthetase is questionable due to its variety of metabolic effects, including pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).
Anticancer Potential : A compound structurally related to 3-aminobenzamide, AZD4877, has shown potential as an anticancer agent. This compound, a kinesin spindle protein (KSP) inhibitor, arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
Synergistic Effects with Alkylating Agents : 3-Aminobenzamide has been shown to synergistically increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate, suggesting a role in damage and repair processes following exposure to alkylating agents (Morgan & Cleaver, 1982).
Impact on Cell Cycle Phases : Research indicates that 3-aminobenzamide potentiates the effects of methyl methane sulfonate primarily during the S phase of the cell cycle (Boorstein & Pardee, 1984).
Safety And Hazards
When handling 3-Amino-4-methylbenzamide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
3-amino-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKAZXQKUFAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044407 | |
Record name | 3-Amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylbenzamide | |
CAS RN |
19406-86-1 | |
Record name | 3-Amino-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19406-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-methylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 3-amino-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-p-toluamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-4-METHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VB4677FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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